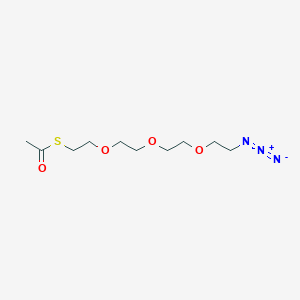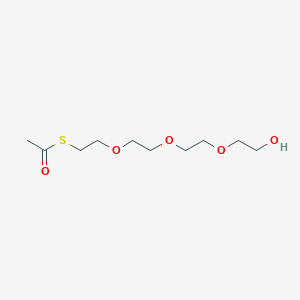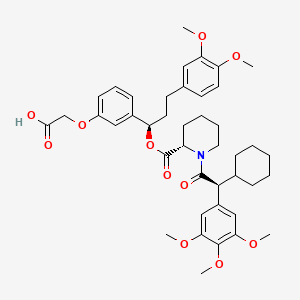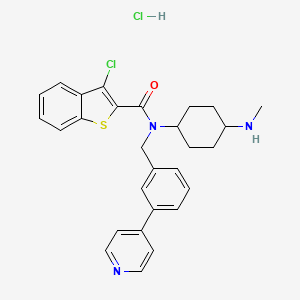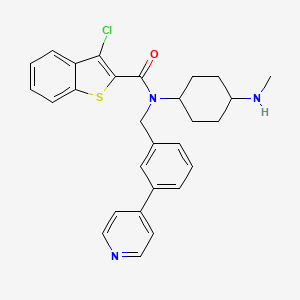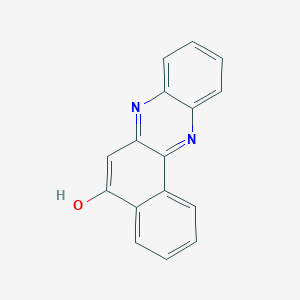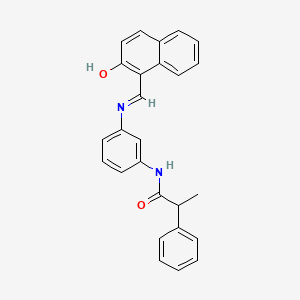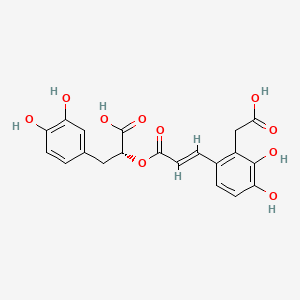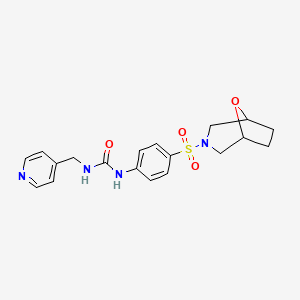
SBI-797812
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SBI-797812 ist ein kleines Molekül, das als Aktivator der Nicotinamid-Phosphoribosyltransferase (NAMPT) fungiert. Diese Verbindung ist bekannt für ihre Fähigkeit, die Produktion von Nicotinamid-Mononukleotid (NMN) zu erhöhen, was wiederum die Nicotinamid-Adenin-Dinukleotid (NAD+) -Spiegel in Zellen erhöht. NAD+ ist ein entscheidendes Coenzym im Zellstoffwechsel und in der Energieproduktion, was this compound zu einer Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, die typischerweise mit der Herstellung von Schlüsselzwischenprodukten beginnen. Der Prozess umfasst die Bildung einer Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die endgültige Verbindung zu erhalten. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und beinhalten oft komplexe organische Synthesetechniken.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich großtechnische organische Synthesemethoden beinhalten, um eine hohe Reinheit und Ausbeute zu gewährleisten. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und den Einsatz von Katalysatoren, um die Synthese zu erleichtern. Die Verbindung wird dann unter Verwendung von Techniken wie Kristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Wissenschaftliche Forschungsanwendungen
SBI-797812 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Mechanismen der NAMPT-Aktivierung und der NAD+-Biosynthese zu untersuchen.
Biologie: Forscher verwenden this compound, um den Zellstoffwechsel, das Altern und die Rolle von NAD+ in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit NAD+-Mangel zusammenhängen, wie z. B. Stoffwechselstörungen und altersbedingte Erkrankungen.
Industrie: This compound wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Stoffwechselwege abzielen .
Wirkmechanismus
This compound aktiviert NAMPT, ein Enzym, das an der Biosynthese von NMN aus Nicotinamid beteiligt ist. Diese Aktivierung erhöht die Affinität von NAMPT zu Adenosintriphosphat (ATP) und stabilisiert die phosphorylierte Form von NAMPT. Dadurch wird die Produktion von NMN erhöht, was zu erhöhten NAD+-Spiegeln in Zellen führt. NAD+ spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Energiestoffwechsel, DNA-Reparatur und Zellsignalisierung .
Wirkmechanismus
Target of Action
SBI-797812 is a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which plays a crucial role in cellular metabolism .
Mode of Action
This compound interacts with NAMPT and enhances its activity. It shifts the NAMPT reaction equilibrium towards the formation of Nicotinamide Mononucleotide (NMN), increases NAMPT’s affinity for ATP, stabilizes phosphorylated NAMPT, promotes the consumption of the pyrophosphate by-product, and blunts feedback inhibition by NAD+ .
Biochemical Pathways
This compound affects the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . By activating NAMPT, this compound increases the production of NMN, the predominant NAD+ precursor in mammalian cells . This leads to an increase in intracellular levels of NAD+, which is a coenzyme for hundreds of dehydrogenases involved in redox reactions .
Pharmacokinetics
and cell-penetrant. It is also reported that dosing of mice with this compound elevates liver NAD+ , suggesting that it has good bioavailability and can reach target tissues effectively.
Result of Action
The activation of NAMPT by this compound leads to an increase in intracellular levels of NMN and NAD+ . This can have various cellular effects, given the vital role of NAD+ in diverse cellular processes, including cell signaling, DNA repair, cell division, and epigenetics .
Biochemische Analyse
Biochemical Properties
SBI-797812 plays a significant role in biochemical reactions. It interacts with the enzyme NAMPT, which is the rate-limiting enzyme in the NAD salvage pathway . This compound increases the affinity of NAMPT for ATP, stabilizes phosphorylated NAMPT, promotes consumption of the pyrophosphate by-product, and blunts feedback inhibition by NAD+ .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It increases intracellular levels of NMN and NAD+ in cells . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NAMPT. It shifts the NAMPT reaction equilibrium towards NMN formation . This shift in equilibrium more efficiently generates NMN, turning NAMPT into a "super catalyst" .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to increase intracellular NMN and NAD+ levels
Dosage Effects in Animal Models
In animal models, dosing with this compound elevates liver NAD+
Metabolic Pathways
This compound is involved in the NAD salvage pathway, where it interacts with the enzyme NAMPT
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SBI-797812 involves multiple steps, typically starting with the preparation of key intermediates. The process includes the formation of a core structure followed by functional group modifications to achieve the final compound. Specific details on the synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis methods, ensuring high purity and yield. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the synthesis. The compound is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SBI-797812 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel gefördert wird.
Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die Ausbeute und Selektivität der gewünschten Produkte zu optimieren .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation ein Keton oder ein Aldehyd liefern, während die Reduktion einen Alkohol erzeugen könnte. Substitutionsreaktionen führen typischerweise zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GMX1778: Ein weiterer NAMPT-Aktivator mit ähnlichen Auswirkungen auf die NAD+-Biosynthese.
KPT-9274: Eine Verbindung, die NAMPT angreift und auf ihre potenziellen therapeutischen Wirkungen untersucht wurde.
STF-118804: Bekannt für seine Rolle bei der Modulation der NAD+-Spiegel durch NAMPT-Aktivierung.
Einzigartigkeit von SBI-797812
This compound ist einzigartig aufgrund seiner hohen Spezifität und Effizienz bei der Aktivierung von NAMPT. Es verwandelt NAMPT in einen „Superkatalysator“, der die Produktion von NMN signifikant erhöht und dadurch die NAD+-Spiegel effektiver steigert als andere ähnliche Verbindungen .
Eigenschaften
IUPAC Name |
1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSOHNHLOLGQCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does SBI-797812 interact with NAMPT to boost NAD+ levels?
A1: While the specific mechanism of action for this compound is not detailed in the abstract, we can infer some information. The abstract states that this compound activates NAMPT []. NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway, responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a precursor to NAD+ []. Therefore, by activating NAMPT, this compound likely enhances the conversion of nicotinamide to NMN, ultimately leading to increased NAD+ levels. Further research is needed to elucidate the precise molecular interactions between this compound and NAMPT.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

